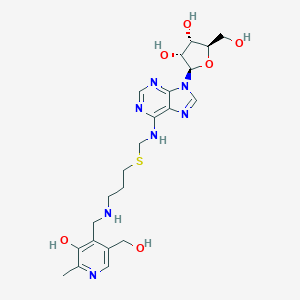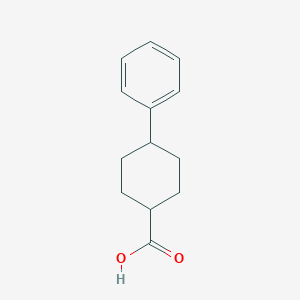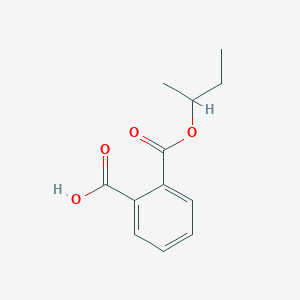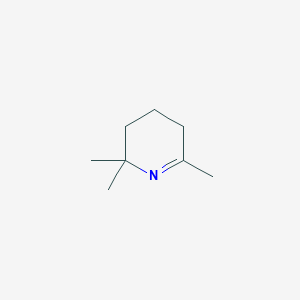
2,3,4,5-Tetrafluoropyridine
Overview
Description
2,3,4,5-Tetrafluoropyridine (TFP) is a fluorinated pyridine derivative that has a wide range of applications in the chemical and pharmaceutical industries. It is a colorless liquid with a pungent odor and is used as a reagent in organic synthesis. TFP has been used in the synthesis of various organic compounds, including drugs, agrochemicals, and polymers. It is also used as a solvent for various reactions.
Scientific Research Applications
Synthetic Research : It's used for regiocontrol in the synthesis of 2,4-dihalopyridines and 2,4,6-trihalopyridines (Schlosser, Rausis, & Bobbio, 2005). Additionally, it aids in studying regioselectivity in substitution reactions of di-, tri-, and tetrahalopyridines (Schlosser, Bobbio, & Rausis, 2005).
Synthesis of Polyfluoro-compounds : It's used in synthesizing various polyfluoro-compounds, like perfluoropicolinic acid and its derivatives (Banks, Haszeldine, Legge, & Rickett, 1974).
Potential in Anti-sense Nucleosides : Its derivatives are potential substrates for generating anti-sense nucleosides (Coe & Rees, 2000).
Structural Studies : The compound exhibits a slightly puckered structure in its excited electronic state, which has been studied using spectroscopic methods (Sheu, Boopalachandran, Kim, & Laane, 2015).
Building Blocks for Macrocycles : 4-Alkoxy-tetrafluoropyridine derivatives, closely related to 2,3,4,5-Tetrafluoropyridine, have been used in synthesizing 14- and 16-membered macrocyclic ring systems (Chambers, Khalil, Richmond, Sandford, Yufit, & Howard, 2004).
Antibacterial Activity : Fluorinated compounds like (E)-N-benzylidene2,3,5,6-tetrafluoropyridin-4-amine derived from this compound show antibacterial activity against various bacteria and fungi, including a higher activity against Candida albicans compared to Nystatine (Raache, Sekhri, & Tabchouche, 2016).
Reaction Mechanisms and Analyses : The compound has been a subject of study for understanding various reaction mechanisms, such as its reductive dehalogenation process and C-F activation reactions (Andreev, Beregovaya, & Shchegoleva, 2020), (Hatnean & Johnson, 2012).
Nematic Phases Studies : Its structures have been studied in nematic phases for nuclear magnetic resonance investigations (Orrell & Šik, 1981).
Mechanism of Action
Target of Action
2,3,4,5-Tetrafluoropyridine is a fluorinated pyridine derivative Fluorinated pyridines are generally known for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Mode of Action
The mode of action of this compound involves nucleophilic substitution . This compound is highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the presence of the nitrogen heteroatom . A nucleophilic substitution reaction of pentafluoropyridine occurs in a two-step addition–elimination mechanism .
Biochemical Pathways
It’s known that the site reactivity order of pentafluoropyridine follows the sequence 4 (para)-fluorine > 2 (ortho)-fluorine > 3 (meta)-fluorine . Therefore, reactions of pentafluoropyridine with some nucleophiles occur selectively at the Para position .
Pharmacokinetics
It’s common in pharmacology to substitute hydrogen with fluorine atoms to increase the lipophilicity and biological activity of compounds .
Result of Action
Fluorinated pyridines have been used for the synthesis of various drug-like systems .
Action Environment
The introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Safety and Hazards
2,3,4,5-Tetrafluoropyridine is a hazardous substance. It is recommended to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. It should be handled with personal protective equipment and stored in a cool, well-ventilated area . It is also flammable and forms an explosive mixture with air .
properties
IUPAC Name |
2,3,4,5-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF4N/c6-2-1-10-5(9)4(8)3(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRNAPZMQQYTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462518 | |
| Record name | 2,3,4,5-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3512-16-1 | |
| Record name | 2,3,4,5-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,3,4,5-tetrafluoropyridine particularly reactive towards nucleophilic substitution compared to other polyfluoropyridines?
A1: [] The high reactivity of this compound stems from the activating influence of the fluorine atoms on the pyridine ring. Fluorine atoms, especially in the ortho and meta positions relative to the reaction center, significantly enhance the rate of nucleophilic substitution. This effect is attributed to a combination of electronic factors, including inductive electron withdrawal and resonance stabilization of the transition state.
Q2: How can this compound be used in organometallic synthesis?
A2: [] this compound serves as a versatile building block in organometallic chemistry. It readily undergoes C-F activation with nickel complexes, leading to the formation of nickel tetrafluoropyridyl derivatives. These derivatives exhibit intriguing reactivity with Brønsted acids, yielding substituted tetrafluoropyridines or unique dimeric complexes. The reactions highlight the potential of this compound in developing novel organometallic compounds and synthetic methodologies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)




